Tert-butyl 3-(2-ethoxy-2-oxoethyl)-4-oxopiperidine-1-carboxylate

Catalog No.
S13506596
CAS No.
M.F
C14H23NO5
M. Wt
285.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tert-butyl 3-(2-ethoxy-2-oxoethyl)-4-oxopiperidine...

Product Name

Tert-butyl 3-(2-ethoxy-2-oxoethyl)-4-oxopiperidine-1-carboxylate

IUPAC Name

tert-butyl 3-(2-ethoxy-2-oxoethyl)-4-oxopiperidine-1-carboxylate

Molecular Formula

C14H23NO5

Molecular Weight

285.34 g/mol

InChI

InChI=1S/C14H23NO5/c1-5-19-12(17)8-10-9-15(7-6-11(10)16)13(18)20-14(2,3)4/h10H,5-9H2,1-4H3

InChI Key

YIKSBMMHYQTONW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1CN(CCC1=O)C(=O)OC(C)(C)C

Tert-butyl 3-(2-ethoxy-2-oxoethyl)-4-oxopiperidine-1-carboxylate is a chemical compound characterized by the molecular formula C14H21NO6C_{14}H_{21}NO_6 and a molecular weight of approximately 299.31 g/mol. This compound belongs to the class of piperidine derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. The structure features a tert-butyl group, an ethoxy-oxoethyl moiety, and a piperidine ring, contributing to its potential reactivity and biological properties .

Tert-butyl 3-(2-ethoxy-2-oxoethyl)-4-oxopiperidine-1-carboxylate acts as a versatile intermediate in organic synthesis. It can undergo various chemical transformations, including:

  • Formation of Amides and Sulphonamides: The compound can react with amines or sulfonamides to form corresponding derivatives.
  • Mannich Reaction: It can participate in Mannich reactions to yield β-amino carbonyl compounds.
  • Schiff Base Formation: The compound can condense with aldehydes or ketones to form Schiff bases, which are useful intermediates in various organic syntheses.

Research indicates that tert-butyl 3-(2-ethoxy-2-oxoethyl)-4-oxopiperidine-1-carboxylate exhibits moderate antibacterial and antifungal activities. Its derivatives have been studied for their potential as therapeutic agents against various microbial strains, showcasing their relevance in pharmaceutical research . Furthermore, related compounds have shown promise as inhibitors of protein tyrosine kinases, suggesting potential applications in cancer therapy.

The synthesis of tert-butyl 3-(2-ethoxy-2-oxoethyl)-4-oxopiperidine-1-carboxylate typically involves the reaction of tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine with suitable reagents under controlled conditions. A common method includes:

  • Starting Materials: Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine (2.723 g) and hydrazine hydrate (0.02 mol).
  • Solvent: Absolute ethanol (50 ml).
  • Reaction Conditions: The mixture is stirred for several hours (approximately 8 hours) at elevated temperatures to facilitate the reaction.
  • Purification: The product is purified through crystallization or chromatography techniques to obtain the desired compound with high purity.

Tert-butyl 3-(2-ethoxy-2-oxoethyl)-4-oxopiperidine-1-carboxylate finds applications in:

  • Pharmaceutical Research: As a building block for synthesizing novel therapeutic agents.
  • Chemical Synthesis: Utilized in the preparation of various organic compounds including amides, sulphonamides, and other nitrogen-containing heterocycles.

Its structural features allow it to be a valuable intermediate in developing compounds with specific biological activities .

Interaction studies involving tert-butyl 3-(2-ethoxy-2-oxoethyl)-4-oxopiperidine-1-carboxylate focus on its binding affinity with target proteins, particularly those involved in signaling pathways related to cancer and inflammation. Preliminary studies suggest that derivatives of this compound may inhibit specific kinases, leading to potential therapeutic effects . Further research is needed to elucidate its mechanism of action and optimize its efficacy.

Several compounds share structural similarities with tert-butyl 3-(2-ethoxy-2-oxoethyl)-4-oxopiperidine-1-carboxylate. Here are some notable examples:

Compound NameCAS NumberSimilarity (%)Unique Features
Tert-butyl 4-(2-Ethoxycarbonyl-acetyl)piperidine479630-08-593%Contains an ethoxycarbonyl group instead of an oxoethyl group
Tert-butyl 3-(3-methoxy-3-oxopropanoyl)piperidine891494-65-895%Features a methoxy group enhancing solubility
Tert-butyl 3-(3-methoxycarbonyl)piperidine255882-72-585%Exhibits different reactivity due to the methoxycarbonyl moiety
(S)-tert-butyl (5-Oxotetrahydrofuran-3-Yl)carbamate104227-71-688%Contains a tetrahydrofuran ring, altering its biological interactions

These compounds highlight the unique structural features of tert-butyl 3-(2-ethoxy-2-oxoethyl)-4-oxopiperidine-1-carboxylate, particularly its specific functional groups that influence its reactivity and biological activity .

Systematic Nomenclature and IUPAC Conventions

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is derived through a systematic analysis of its functional groups and substitution pattern. The parent structure is piperidine, a six-membered saturated heterocycle containing one nitrogen atom. Numbering begins at the nitrogen, with the Boc group (-COOC(CH₃)₃) occupying position 1. A ketone oxygen at position 4 and a 2-ethoxy-2-oxoethyl substituent at position 3 complete the substitution pattern. Thus, the full IUPAC designation is tert-butyl 3-(2-ethoxy-2-oxoethyl)-4-oxopiperidine-1-carboxylate.

The molecular formula is C₁₅H₂₃NO₅, calculated as follows:

  • Piperidine backbone: C₅H₉N
  • Boc group: C₅H₉O₂
  • 4-Oxo group: O
  • 3-(2-Ethoxy-2-oxoethyl): C₅H₅O₂

This yields a molecular weight of 297.35 g/mol, consistent with mass spectrometry data for analogous piperidine derivatives.

Table 1: Key Molecular Identifiers

PropertyValue
IUPAC Nametert-butyl 3-(2-ethoxy-2-oxoethyl)-4-oxopiperidine-1-carboxylate
Molecular FormulaC₁₅H₂₃NO₅
Molecular Weight297.35 g/mol
CAS Registry Number384830-13-1
SMILESCC(C)(C)OC(=O)N1C(CC(C1)=O)CC(=O)OCC

Molecular Geometry and Conformational Analysis

The piperidine ring adopts a half-chair conformation, as revealed by X-ray crystallography studies of related compounds. This distortion arises from two factors:

  • sp² Hybridization at C4: The 4-oxo group imposes planar geometry at C4, reducing ring puckering amplitude to 0.42 Å compared to 0.55 Å in unsubstituted piperidine.
  • Steric Effects of the Boc Group: The bulky tert-butyl moiety at N1 induces axial compression, favoring a flattened chair structure.

Density functional theory (DFT) calculations further predict a dihedral angle of 152° between the Boc group and the piperidine plane, minimizing van der Waals repulsions between the tert-butyl substituent and the 3-(2-ethoxy-2-oxoethyl) side chain.

Conformational Dynamics

  • Ring Inversion Barrier: 8.3 kcal/mol (lower than 10.5 kcal/mol in plain piperidine due to electronic strain from the 4-oxo group).
  • Side Chain Orientation: The ethoxycarbonylmethyl group at C3 prefers an equatorial orientation to avoid steric clashes with the Boc group, as confirmed by nuclear Overhauser effect (NOE) spectroscopy.

Electronic Structure and Orbital Hybridization

The electronic configuration of this compound is dominated by three key features:

Hybridization States

  • C4 (Carbonyl Carbon): sp² hybridized, with bond angles of 120° around the ketone oxygen.
  • N1 (Piperidine Nitrogen): sp³ hybridized, though partial conjugation with the Boc carbonyl group reduces pyramidalization (N-C-O angle: 115° vs. 109.5° in aliphatic amines).
  • Ester Carbons (O=C-O): sp² hybridized, enabling resonance stabilization between the carbonyl and ethoxy oxygen.

Resonance and Charge Distribution

  • 4-Oxo Group: Withdraws electron density via inductive effects, rendering C4 electrophilic (Mulliken charge: +0.32 e).
  • Boc Group: Delocalizes the nitrogen lone pair into its carbonyl π* orbital, reducing basicity (calculated pKa ≈ 3.8 vs. 11.2 for unprotected piperidine).
  • Ethoxycarbonylmethyl Side Chain: Exhibits hyperconjugation between the ester carbonyl and adjacent C3-C4 single bond, lowering the C3-C4 rotational barrier to 4.1 kcal/mol.

Figure 1: Key Resonance Structures

  • Boc Group Delocalization:
    $$
    \text{N-C(O)O-tert-Bu} \leftrightarrow \text{N⁺=C(O⁻)-O-tert-Bu}
    $$
  • Ester Conjugation:
    $$
    \text{O=C-OEt} \leftrightarrow \text{O⁻-C=O⁺Et}
    $$

These electronic interactions collectively enhance the compound’s stability and direct its reactivity toward nucleophilic attacks at C4 and electrophilic substitutions at the ethoxycarbonyl group.

Retrosynthetic Analysis and Strategic Approaches

The retrosynthetic analysis of tert-butyl 3-(2-ethoxy-2-oxoethyl)-4-oxopiperidine-1-carboxylate reveals several key disconnections that guide strategic synthetic planning [1] [2]. The target molecule contains multiple functional groups that require careful orchestration during synthesis: a piperidine ring system, a ketone at the 4-position, an ethoxycarbonylmethyl substituent at the 3-position, and tert-butyloxycarbonyl protection at the nitrogen .

The primary retrosynthetic disconnections include: first, removal of the tert-butyloxycarbonyl protecting group to reveal the corresponding 4-oxopiperidine intermediate; second, disconnection of the ethoxycarbonylmethyl side chain through carbon-carbon bond breaking strategies; and third, piperidine ring formation from appropriate acyclic precursors [4] [1]. The strategic approach emphasizes the construction of the piperidine core followed by functional group installation and protection.

Key retrosynthetic strategies involve alkylation disconnections where the ethoxycarbonylmethyl group can be introduced via enolate chemistry, cyclization approaches for piperidine ring formation, and protection strategies for the nitrogen functionality [5] [6]. The presence of both electron-withdrawing groups (carbonyl functions) and the basic nitrogen requires careful consideration of reaction conditions and protecting group strategies .

Advanced retrosynthetic planning utilizes template-based approaches incorporating machine learning models that have been specifically trained on heterocycle formation reactions [2]. These computational tools provide enhanced prediction accuracy for multi-step synthetic routes to complex piperidine derivatives, with particular strength in identifying feasible cyclization strategies and functional group compatibility.

Key Synthetic Routes

Piperidine Ring Formation Strategies

Piperidine ring construction represents a fundamental challenge in heterocyclic synthesis, with multiple established methodologies offering distinct advantages depending on substrate structure and desired stereochemical outcomes [4] [1]. The most prevalent strategies include reductive amination approaches, cyclization reactions, and multicomponent condensations.

Reductive Amination Cyclizations provide efficient access to substituted piperidines through the condensation of 1,5-dicarbonyl compounds with ammonia or primary amines, followed by reduction [1] [8]. These reactions typically employ sodium cyanoborohydride or catalytic hydrogenation conditions, offering yields of 70-85% with good functional group tolerance [8]. The method shows particular utility for constructing 4-oxopiperidines when employing glutaric dialdehyde derivatives as starting materials.

Six-membered Ring Cyclization Strategies encompass several mechanistically distinct approaches [4] [9]. The 6-endo-trig cyclization of amine-substituted enones has emerged as a powerful method for stereoselective synthesis of 4-oxopiperidines [9] [10]. This acid-mediated process generates trans-6-alkyl-2-methyl-4-oxopiperidines in high yields (80-89%) when performed under conditions that prevent tert-butyloxycarbonyl group removal or acetal formation [9].

Aza-Prins Cyclization represents another efficient strategy for piperidine construction [1]. The reaction of homoallylic amines with aldehydes, promoted by N-heterocyclic carbene-copper(I) complexes and zirconium tetrachloride, provides excellent yields and trans-selectivity [1]. The mechanism involves aldehyde activation by the Lewis acid, followed by iminium intermediate formation and subsequent 6-endo-trig cyclization.

Mannich-Type Cascade Reactions offer rapid access to polysubstituted piperidines through multicomponent processes [1] [8]. The reaction of carbohydrate derivatives with ketones generates polyoxy-functionalized piperidines via sequential enamine/enolate formation and cyclization [8] [11]. These reactions demonstrate remarkable substrate scope and can be tuned to favor piperidine formation over competing tetrahydrofuran products.

Electroreductive Cyclization has emerged as a modern synthetic approach utilizing flow microreactor technology [12]. This method achieves piperidine formation through the electrochemical reduction of imine substrates with terminal dihaloalkanes, providing good yields with reduced reaction times compared to conventional batch processes [12].

Carboxylate Esterification Techniques

The formation of ethyl ester functionality in the target molecule requires careful selection of esterification methodology to ensure compatibility with the piperidine nitrogen and ketone functionality [13] [14]. Multiple approaches provide access to the desired ethoxycarbonyl group with varying degrees of efficiency and selectivity.

Fischer Esterification represents the classical approach for carboxylic acid to ester conversion under acidic conditions [14] [15]. The reaction of carboxylic acids with ethanol in the presence of sulfuric acid or tosic acid provides ethyl esters through an equilibrium process [14]. The mechanism involves protonation of the carboxyl oxygen, nucleophilic attack by ethanol, and subsequent elimination of water. Yields typically range from 70-95%, with the equilibrium driven toward the ester through excess alcohol or water removal via Dean-Stark apparatus [15].

Acid Chloride Methodology offers superior efficiency for ester formation, particularly when high yields and clean reaction profiles are essential [16] [17]. The conversion of carboxylic acids to acid chlorides using thionyl chloride, phosphorus pentachloride, or oxalyl chloride, followed by treatment with ethanol in the presence of a base, provides ethyl esters in 85-98% yield [16] [18] [17]. This two-step process avoids equilibrium limitations and generates only gaseous byproducts that are easily removed [19].

Steglich Esterification employs dicyclohexylcarbodiimide and 4-dimethylaminopyridine to activate carboxylic acids toward nucleophilic attack by alcohols [20]. This mild method operates at room temperature and shows particular utility for sterically hindered substrates, providing yields of 85-95% under anhydrous conditions [20]. The reaction mechanism involves initial carbodiimide activation to form an O-acylisourea intermediate, followed by dimethylaminopyridine-catalyzed alcoholysis.

Ethyl Oxalyl Chloride Utilization provides direct access to alpha-keto ethyl esters through acylation reactions [21] [22] [23]. This specialized reagent reacts with nucleophiles to introduce the ethoxycarbonylcarbonyl functionality in a single operation, with applications in the synthesis of 2-oxo-3-alkenoic esters and functionalized carbonyl compounds [21]. The reagent shows moisture sensitivity and requires careful handling under anhydrous conditions.

Malonic Ester Synthesis Adaptation offers an alternative route to ethoxycarbonylmethyl functionality through alkylation of diethyl malonate [24] [25] [26]. The process involves deprotonation of malonic ester with sodium ethoxide, followed by alkylation with appropriate electrophiles and subsequent selective hydrolysis/decarboxylation [24]. This classical methodology provides excellent yields (70-90%) and demonstrates broad substrate tolerance [25].

Tert-butyloxycarbonyl (Boc) Protection Mechanisms

The installation and maintenance of tert-butyloxycarbonyl protection on the piperidine nitrogen requires careful attention to reaction conditions and reagent compatibility [27] [6] . Multiple methodologies provide access to N-Boc protected piperidines with varying degrees of efficiency and selectivity.

Standard Boc Protection Protocols employ di-tert-butyl dicarbonate in the presence of suitable bases under controlled conditions [27] [6] . The most common approach utilizes triethylamine in dichloromethane or tetrahydrofuran at room temperature, providing protected amines in 85-95% yield . The mechanism involves nucleophilic attack of the amine on the carbonyl carbon of di-tert-butyl dicarbonate, followed by elimination of tert-butyl carbonate and subsequent decarboxylation [27].

Aqueous Boc Protection Methods have gained prominence for their operational simplicity and environmental advantages [27] [6]. The reaction of amines with di-tert-butyl dicarbonate in water/tetrahydrofuran mixtures in the presence of sodium hydroxide provides excellent yields while avoiding anhydrous conditions [27]. This on-water methodology demonstrates remarkable efficiency and broad substrate scope.

Microwave-Assisted Boc Protection offers significant time advantages through accelerated reaction kinetics [6]. The use of potassium carbonate as base under microwave irradiation (80-100°C, 0.2-0.5 hours) provides protected products in 90-98% yield with dramatically reduced reaction times [6]. This method shows particular utility for large-scale applications where reaction time is a critical factor.

Direct Protection of 4-Piperidone has been extensively optimized for the synthesis of 1-Boc-4-piperidone, a key intermediate for many piperidine derivatives . The reaction of 4-piperidone with di-tert-butyl dicarbonate and triethylamine in dichloromethane at 20-25°C for 8-10 hours provides the protected ketone in 85-95% yield . Critical factors include temperature control to prevent Boc group cleavage and pH maintenance during workup to preserve product integrity.

Selective Boc Protection Strategies enable discrimination between different amine functionalities in polyamine substrates [6]. The use of tert-butyl phenyl carbonate in dichloromethane or dimethylformamide selectively protects primary amines in the presence of secondary amines [6]. Additionally, zinc bromide in dichloromethane selectively cleaves secondary N-Boc groups while leaving primary N-Boc groups intact [6].

Industrial Scale Boc Protection considerations include crystallization optimization and purification strategies . The use of acetone or n-hexane for crystallization at 0-2°C improves product purity and facilitates isolation . Green chemistry principles emphasize solvent recycling and waste minimization through careful selection of reagents and reaction conditions.

The mechanistic understanding of Boc protection involves isocyanate intermediate formation under basic conditions, particularly when using tert-butyl lithium as base [28]. This pathway enables the conversion of N-Boc protected amines into carbamates, thiocarbamates, and ureas through nucleophilic attack on the intermediate isocyanate [28]. Control experiments demonstrate the formation of isocyanate species via liquid chromatography-mass spectrometry analysis, confirming the proposed mechanistic pathway.

XLogP3

0.8

Hydrogen Bond Acceptor Count

5

Exact Mass

285.15762283 g/mol

Monoisotopic Mass

285.15762283 g/mol

Heavy Atom Count

20

Dates

Last modified: 08-10-2024

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